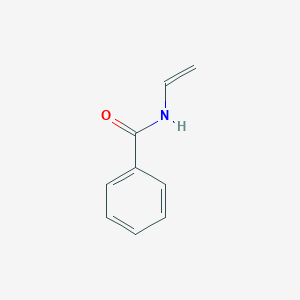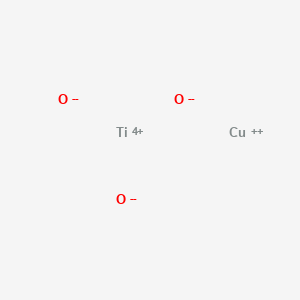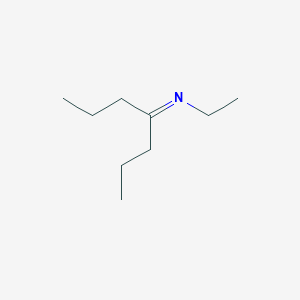
N-(1-Propylbutylidene)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Propylbutylidene)ethanamine, also known as PEA, is a naturally occurring compound found in chocolate, cocoa, and various other foods. It is a monoamine alkaloid that acts as a neuromodulator and has been shown to have potential therapeutic benefits. In recent years, there has been an increased interest in the synthesis and application of PEA in scientific research.
Mécanisme D'action
N-(1-Propylbutylidene)ethanamine acts as a neuromodulator by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of some antidepressant medications, which suggests that N-(1-Propylbutylidene)ethanamine may have potential as a natural alternative to traditional antidepressants.
Effets Biochimiques Et Physiologiques
N-(1-Propylbutylidene)ethanamine has been shown to have various biochemical and physiological effects, including increased energy, improved focus and concentration, and enhanced mood. It has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Propylbutylidene)ethanamine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, N-(1-Propylbutylidene)ethanamine has been shown to have a low toxicity profile and is generally well-tolerated. However, one limitation of using N-(1-Propylbutylidene)ethanamine in lab experiments is its instability, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for research on N-(1-Propylbutylidene)ethanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, research could explore the use of N-(1-Propylbutylidene)ethanamine in the treatment of various mood disorders, including depression and anxiety. Further studies could also investigate the potential use of N-(1-Propylbutylidene)ethanamine in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
N-(1-Propylbutylidene)ethanamine can be synthesized through various methods, including the reaction of 1-phenylethylamine with butyraldehyde in the presence of an acid catalyst. Another method involves the reaction of 1-phenylethylamine with butyraldehyde in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
N-(1-Propylbutylidene)ethanamine has been studied for its potential therapeutic benefits in various areas such as neuroprotection, pain relief, and mood enhancement. Research has shown that N-(1-Propylbutylidene)ethanamine has neuroprotective effects on dopaminergic neurons, which could be beneficial in the treatment of Parkinson's disease. N-(1-Propylbutylidene)ethanamine has also been found to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, N-(1-Propylbutylidene)ethanamine has been shown to have antidepressant effects and may be useful in the treatment of mood disorders.
Propriétés
Numéro CAS |
10599-79-8 |
|---|---|
Nom du produit |
N-(1-Propylbutylidene)ethanamine |
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N-ethylheptan-4-imine |
InChI |
InChI=1S/C9H19N/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3 |
Clé InChI |
FCKQTNVXHQEYLR-UHFFFAOYSA-N |
SMILES |
CCCC(=NCC)CCC |
SMILES canonique |
CCCC(=NCC)CCC |
Synonymes |
N-(1-Propylbutylidene)ethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



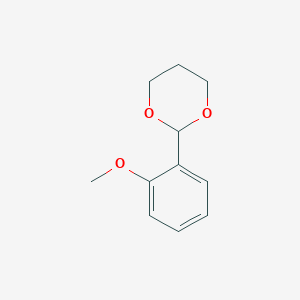
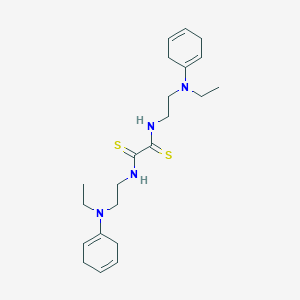
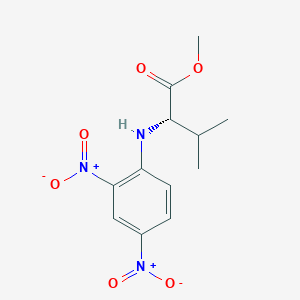
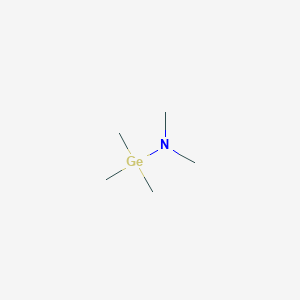
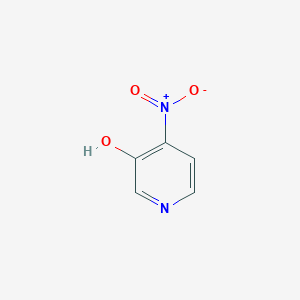
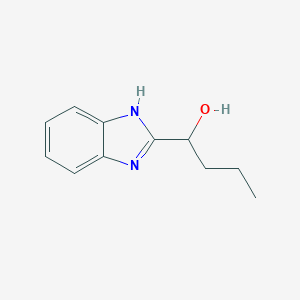
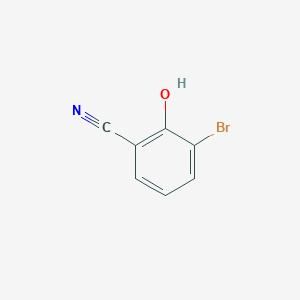
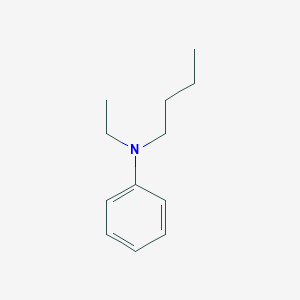

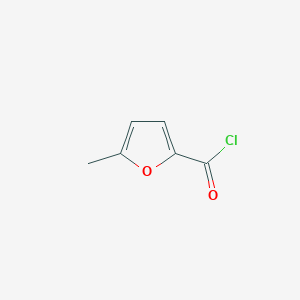
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)

